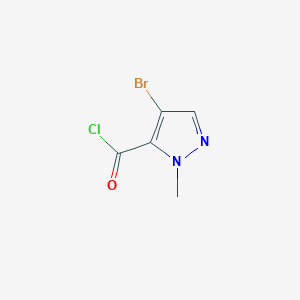

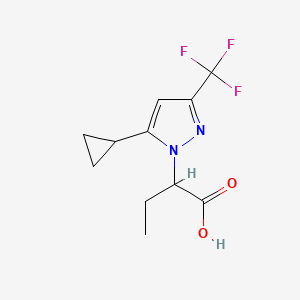

![molecular formula C8H5NO2 B1287584 Benzo[d]oxazole-6-carbaldehyde CAS No. 865449-97-4](/img/structure/B1287584.png)

Benzo[d]oxazole-6-carbaldehyde

概要

説明

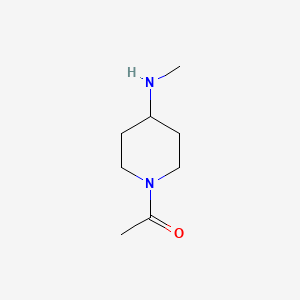

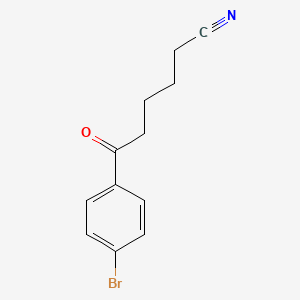

Benzo[d]oxazole-6-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as benzo[d]oxazoles. These compounds are characterized by a fused benzene and oxazole ring structure. The specific compound of interest, this compound, contains an aldehyde functional group at the sixth position of the benzo[d]oxazole ring system.

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives has been explored in various studies. For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles has been achieved through a one-pot synthesis method that involves CN formation followed by CO cyclization, which eliminates the need for ortho-disubstituted precursors and aminophenol . Additionally, efficient and selective synthetic routes to pyridyl analogues of benzo[d]oxazole-6-carbaldehydes have been developed, yielding gram quantities of the aldehydes without major purification issues .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives has been confirmed using single crystal X-ray diffraction studies. For example, the structure of 2-(2-hydroxyphenyl)this compound was elucidated, revealing intramolecular hydrogen bonds and intermolecular π-π stacking interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. The reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of a product that upon dehydrogenation yields a compound with a benzimidazole moiety . Moreover, the Vilsmeier–Haack reaction has been employed to synthesize novel pyrazole-4-carbaldehyde derivatives starting from benzoxazole hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied through spectroscopic methods and density functional theory (DFT) calculations. The spectroscopic properties, including NMR and IR, help in the structural characterization of these compounds. DFT calculations complement these studies by providing theoretical insights into the electronic structure and properties of the molecules .

Relevant Case Studies

Several benzo[d]oxazole derivatives have been evaluated for their biological activities. For instance, 2-aryl 5-hydroxy benzo[d]oxazoles have shown selective anti-proliferative effects against various cancer cell lines, with some compounds exhibiting IC50 values comparable to the known anticancer drug doxorubicin . Additionally, novel pyrazole-4-carbaldehyde derivatives have demonstrated pronounced antimicrobial and analgesic activities, with molecular docking studies indicating high receptor affinity .

科学的研究の応用

Crystal Structure and Spectroscopic Properties

Benzo[d]oxazole-6-carbaldehyde derivatives, like 2-(2-hydroxyphenyl)this compound, have been characterized for their crystal structure and spectroscopic properties. These compounds exhibit intramolecular hydrogen bonds and intermolecular π–π stacking, leading to a continuous three-dimensional framework. Such structural features are significant in the study of molecular interactions and the design of materials with specific properties (Chen, 2016).

Synthesis Applications

This compound compounds have shown wide applications in synthesis. For example, they are used in the preparation of benzo[f]quinoline derivatives through photocycloaddition processes, which is significant in organic chemistry and material science (Šagud et al., 2015). Additionally, their use in the synthesis of aldehydes or ketones via transaminations highlights their versatility as intermediates in organic synthesis (Calō et al., 1972).

Development of Non-Linear Optical Materials

The development of novel push-pull benzothiazole derivatives with reverse polarity, using this compound as a starting compound, indicates their potential application in non-linear optic materials. This is significant in the field of photonics and optoelectronics (Hrobárik et al., 2004).

Potential Therapeutic Applications

Benzo[d]oxazole derivatives have been synthesized and evaluated for potential therapeutic applications. For instance, certain benzo[d]oxazole derivatives have shown anticonvulsant effects in preclinical models, indicating their potential as therapeutic agents for neurological disorders (Wei et al., 2009); (Wei et al., 2010).

Antimicrobial and Antifungal Properties

The synthesis of benzo[d]oxazole derivatives and their evaluation for antibacterial and antifungal activities demonstrate their potential as antimicrobial agents. This is critical in the search for new treatments against resistant microbial strains (Hamidi et al., 2015); (Ryu et al., 2009).

Role in Alzheimer's Disease Research

Benzo[d]oxazole-based derivatives have been investigated as potential inhibitors of enzymes involved in Alzheimer's disease, showcasing their significance in neuropharmacology (Pouramiri et al., 2017).

作用機序

Mode of Action

The mode of action of Benzo[d]oxazole-6-carbaldehyde is currently unknown due to the lack of specific studies on this compound

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism .

Safety and Hazards

将来の方向性

Benzo[d]oxazole-6-carbaldehyde has potential applications in various fields. For instance, it has been used in the synthesis of new multifunctional materials with a hybridized local and charge-transfer (HLCT) characteristic . These materials could act as deep-blue fluorophors and phosphorescent hosts . Additionally, oxazole derivatives have shown neuroprotective effects on β-Amyloid-Induced PC12 Cells, suggesting potential applications in the treatment of Alzheimer’s disease .

特性

IUPAC Name |

1,3-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXBJXNWZVAVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606615 | |

| Record name | 1,3-Benzoxazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865449-97-4 | |

| Record name | 1,3-Benzoxazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

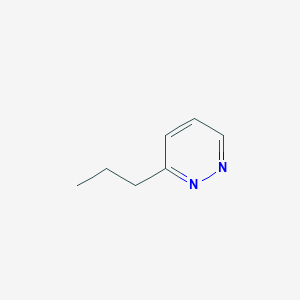

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)